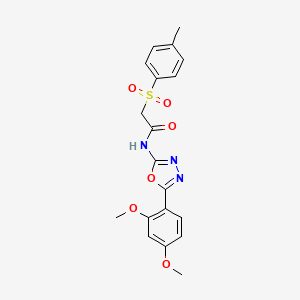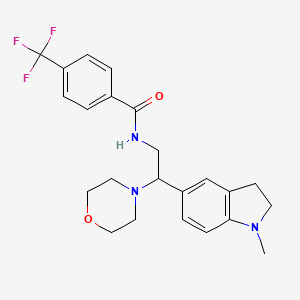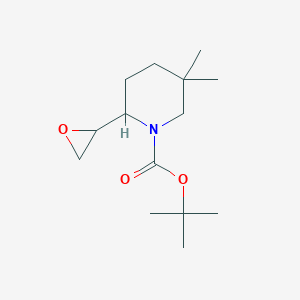![molecular formula C11H7N3O2 B2557474 2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile CAS No. 1025997-07-2](/img/structure/B2557474.png)
2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile is a useful research compound. Its molecular formula is C11H7N3O2 and its molecular weight is 213.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile derivatives have been investigated for their potential in photovoltaic applications. A study designed novel chromophores with subphthalocyanine (SubPc) and different benzene bridged end-capped 2-methylenemalononitrile acceptor groups. These molecules exhibited promising optoelectronic properties and charge mobility, making them suitable for small molecule-based organic solar devices (Farhat, Iqbal, Iqbal, & Khera, 2020).
Organic Electronics and Solar Cells
Further research in organic electronics highlighted the potential of malononitrile derivatives, including this compound, in constructing thin-film bulk heterojunction devices. Computational chemistry tools were used to design non-fullerene acceptors with naphthalene diimide (NDI) central units, showcasing high open-circuit voltages and charge carrier mobilities (Ali et al., 2019). Additionally, A-D-A type of 2D conjugated molecules interlinked with donor and acceptor moieties showed effective absorption and charge transport properties, indicating their efficiency as acceptor molecules for solar cell applications (Khalid et al., 2020).
Chemical Synthesis and Reactivity
The chemical reactivity of malononitrile derivatives has been a subject of study for the synthesis of various compounds. For instance, reactions with active methylene nitriles and ketones produced diverse products through a domino process, highlighting the versatility of these compounds in chemical synthesis (Ibrahim & El-Gohary, 2018). Furthermore, the synthesis and chemical transformations of 2,5-dihydrofuran-2-imines based on readily accessible α-hydroxy ketones and malononitrile were reported, demonstrating the potential for creating biologically active compounds (Avetisyan, Alvandzhyan, & Avetisyan, 2009).
Two-Photon Absorption Properties
Studies on malononitrile derivatives have also delved into their photophysical characteristics. Two malononitrile derivatives were synthesized, and their two-photon absorption properties were investigated, showing strong intramolecular charge transfer absorption bands and significant two-photon absorption cross-section values (Zhao, Xiao, Wu, & Fang, 2007).
Eigenschaften
IUPAC Name |
2-[(1,3-benzodioxol-5-ylamino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-4-8(5-13)6-14-9-1-2-10-11(3-9)16-7-15-10/h1-3,6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJZBQKEPPDFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)

![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)



![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)


![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)

![1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2557410.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2557411.png)

